

Phellodendrine: A Technical Guide to its Structure, Properties, and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine, a quaternary isoquinoline alkaloid primarily isolated from the bark of Phellodendron amurense, has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse biological activities, including anti-inflammatory, anticancer, neuroprotective, and immunosuppressive effects, are underpinned by its unique chemical structure and its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of phellodendrine, with a focus on experimental methodologies and data presentation to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

Phellodendrine, with the systematic IUPAC name (7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-7-ium, is a quaternary ammonium alkaloid.[1] Its tetracyclic structure is characterized by a dibenzo[a,g]quinolizinium core.

The physicochemical properties of phellodendrine are summarized in the table below, providing essential data for its handling, formulation, and analytical characterization.



Property	Value	References
Chemical Formula	C20H24NO4 ⁺	[1][3][4]
Molar Mass	342.41 g/mol	[1][3][4][5]
Melting Point	258 °C (as iodide)	[1]
Appearance	White to off-white powder	[2][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol.	[5][6][7]
CAS Number	6873-13-8	[1][3][5]
PubChem CID	3081405	[1][3]

Biological Activities and Therapeutic Potential

Phellodendrine exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics for various diseases.



Biological Activity	In Vitro/In Vivo Model	Key Findings	Signaling Pathways	References
Anti- inflammatory	LPS-stimulated RAW 264.7 macrophages; Murine models of inflammation	Reduced production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); Down-regulated expression of COX-2 and iNOS.	AKT/NF-ĸB, IL- 6/STAT3, cAMP, TNF	[5][8][9][10]
Anticancer	KRAS-mutated pancreatic cancer cells (PANC-1); PANC-1 mouse xenograft model	Inhibited cell proliferation by suppressing macropinocytosis and glutamine metabolism; Induced ROS accumulation and mitochondrial apoptosis.	-	[6][9]
Neuroprotective	Zebrafish embryos with AAPH-induced oxidative stress	Protected against oxidative stress by down- regulating the AKT/NF-κB pathway.	AKT/NF-κB	[11]
Immunosuppress ive	Murine models of graft-versus-host (GVH) reaction	Inhibited local semisyngeneic and allogeneic GVH reactions; Suppressed delayed-type hypersensitivity.	-	[5][6]



Treatment of Ulcerative Colitis	Murine model of ulcerative colitis	Alleviated intestinal damage by promoting autophagy.	AMPK/mTOR	[9][12][13]
Antioxidant	Cell-free assays (ABTS radical scavenging)	Scavenged ABTS radicals.	-	[6]
Acetylcholinester ase Inhibition	Cell-free assay	Inhibited acetylcholinester ase activity (IC50 = 36.51 μM).	-	[6]

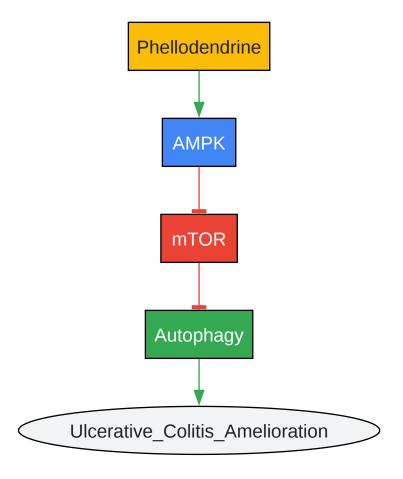
Key Signaling Pathways Modulated by Phellodendrine

Phellodendrine exerts its diverse biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

AMPK/mTOR Signaling Pathway

Phellodendrine has been shown to activate the AMP-activated protein kinase (AMPK) pathway while inhibiting the mammalian target of rapamycin (mTOR) pathway. This modulation is central to its ability to induce autophagy, a cellular process for degrading and recycling cellular components, which is particularly relevant in its therapeutic effect on ulcerative colitis.[9][12] [13][14]





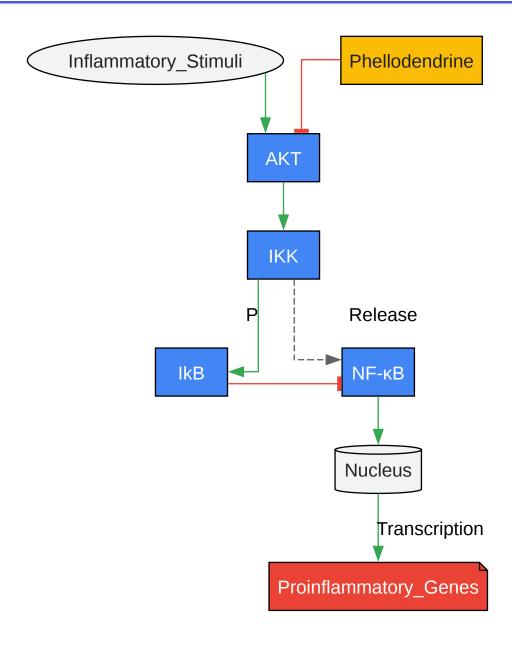
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Phellodendrine activates AMPK, which inhibits mTOR, leading to the induction of autophagy.

AKT/NF-kB Signaling Pathway

The anti-inflammatory and neuroprotective effects of phellodendrine are partly mediated through the inhibition of the AKT/NF- κ B signaling pathway. By suppressing this pathway, phellodendrine reduces the expression of pro-inflammatory genes and protects cells from oxidative stress.[9][10][11]





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Phellodendrine inhibits AKT, preventing the activation of NF-kB and subsequent transcription of pro-inflammatory genes.

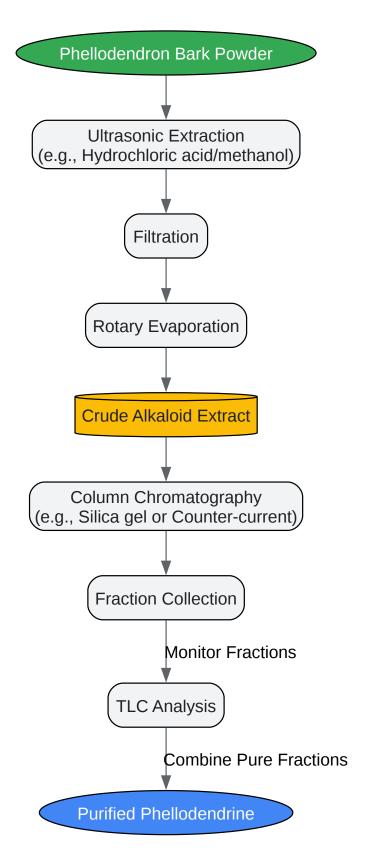
Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phellodendrine.

Isolation and Purification of Phellodendrine



The following workflow outlines a general procedure for the extraction and purification of phellodendrine from Phellodendron bark.





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A general workflow for the isolation and purification of phellodendrine.

Detailed Protocol:

Extraction:

- Powdered bark of Phellodendron amurense is subjected to ultrasonic extraction with a solvent system such as hydrochloric acid/methanol.[11] Alternative methods include maceration or Soxhlet extraction.
- Filtration and Concentration:
 - The extract is filtered to remove solid plant material.
 - The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Purification:

- The crude extract is subjected to chromatographic separation. Counter-current chromatography with a two-phase solvent system (e.g., CHCl₃-CH₃OH-0.5 mol/L HCl) has been successfully used.[9]
- Alternatively, silica gel column chromatography can be employed, eluting with a gradient of solvents of increasing polarity.
- Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing phellodendrine.
- Pure fractions are combined and the solvent is evaporated to yield purified phellodendrine.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

Column: Agilent Diamonsil C18 (4.6 x 250 mm, 5 μm) or equivalent.[1][8]



- Mobile Phase: A gradient of acetonitrile and 0.3% aqueous diethylamine phosphate (v/v).[1]
 [8]
- Flow Rate: 0.8 mL/min.[1][8]
- Detection: Photodiode Array (PDA) detector at 220 nm.[1][8]
- Quantification: A calibration curve is generated using a phellodendrine standard over a linear range (e.g., 2.5-100.0 μg/mL).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to confirm the structure of phellodendrine.
- The sample is dissolved in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).

Mass Spectrometry (MS):

 Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is used to determine the exact mass and fragmentation pattern of phellodendrine.
 [15]

In Vitro Biological Assays

Anti-inflammatory Activity Assay (RAW 264.7 cells):

- Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Treatment: Cells are pre-treated with various concentrations of phellodendrine for a specified time (e.g., 1 hour) followed by stimulation with lipopolysaccharide (LPS; e.g., 1 μg/mL) for 24 hours.
- Analysis:
 - Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.



- Cytokine Levels (IL-6, TNF-α): Quantified in the supernatant using ELISA kits.
- Gene Expression (COX-2, iNOS): Analyzed by RT-qPCR.
- Protein Expression (p-AKT, p-NF-κB): Determined by Western blotting.

Anticancer Activity Assay (PANC-1 cells):

- Cell Culture: PANC-1 human pancreatic cancer cells are maintained in appropriate culture medium.
- Cell Viability (MTT Assay):
 - Cells are seeded in 96-well plates and treated with a range of phellodendrine concentrations for 24, 48, or 72 hours.
 - MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
 - The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
- Apoptosis Assay: Apoptosis can be assessed by methods such as Annexin V/PI staining followed by flow cytometry or by measuring the activity of caspases.

Western Blotting for Signaling Pathway Analysis (e.g., AMPK/mTOR):

- Cell Lysis: Treated cells are lysed to extract total protein.
- Protein Quantification: Protein concentration is determined using a suitable method (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR) followed by incubation with HRP-conjugated secondary antibodies.



 Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Phellodendrine is a multifaceted alkaloid with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer, and other disease processes makes it an attractive lead compound for drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological properties of phellodendrine and to unlock its full therapeutic promise. Further research should focus on detailed pharmacokinetic and toxicological studies to pave the way for its clinical application.

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